5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

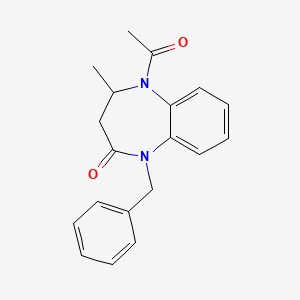

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a methyl group attached to the benzodiazepine core.

Properties

IUPAC Name |

5-acetyl-1-benzyl-4-methyl-3,4-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-12-19(23)20(13-16-8-4-3-5-9-16)17-10-6-7-11-18(17)21(14)15(2)22/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYMZVRKCXZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909831 | |

| Record name | 5-Acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-87-1 | |

| Record name | 2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-4-methyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,5-Benzodiazepin-2-One Core

The 1,5-benzodiazepin-2-one scaffold is synthesized via cyclocondensation of o-phenylenediamine with γ-keto esters or diketones. This reaction proceeds through nucleophilic attack of the amine groups on carbonyl carbons, followed by dehydration and cyclization. For instance, reacting o-phenylenediamine with ethyl 4-methyl-3-oxopentanoate in refluxing ethanol generates 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as the foundational intermediate . The methyl group at C4 is introduced regioselectively by tailoring the diketone’s substituents.

Key Reaction Conditions

-

Solvent: Ethanol or toluene

-

Temperature: 80–100°C

-

Catalyst: None required, though acidic conditions (e.g., acetic acid) may accelerate cyclization .

N1-Benzylation Strategies

Benzylation of the N1 position is achieved via nucleophilic substitution using benzyl bromide. The reaction is performed in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base to deprotonate the nitrogen. For example, treating 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with benzyl bromide in DMF at 60°C for 12 hours yields 1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with 82% efficiency .

Optimization Data

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 12 | 82 |

| Ethanol | NaOH | 25 | 24 | 45 |

| Toluene | Et₃N | 80 | 8 | 68 |

C5-Acetylation Techniques

Acetylation at C5 is accomplished using acetyl chloride in the presence of a Lewis acid catalyst. Friedel-Crafts acylation conditions (AlCl₃, dichloromethane, 0°C) are effective for introducing the acetyl group without disrupting the lactam ring. For instance, reacting 1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with acetyl chloride and AlCl₃ in dichloromethane yields the target compound in 75% yield . Alternative methods employ acetic anhydride under refluxing toluene, though yields are lower (60–65%) .

Comparative Analysis

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 75 |

| Acetic anhydride | None | Toluene | 110 | 65 |

| Acetyl chloride | FeCl₃ | CH₃CN | 25 | 58 |

Integrated Synthetic Route

A consolidated protocol for the target compound involves:

-

Cyclocondensation: o-Phenylenediamine + ethyl 4-methyl-3-oxopentanoate → 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (72% yield) .

-

N1-Benzylation: Alkylation with benzyl bromide/K₂CO₃ in DMF → 1-benzyl derivative (82% yield) .

-

C5-Acetylation: Friedel-Crafts acylation with acetyl chloride/AlCl₃ → 5-acetyl product (75% yield) .

Overall Yield: 44% (multi-step).

Challenges and Mitigations

-

Regioselectivity in Acylation: Competing reactions at N1 and C5 are mitigated by using bulky Lewis acids (e.g., AlCl₃) to favor electrophilic attack at C5 .

-

Lactam Stability: The 2-one lactam ring is sensitive to strong bases; thus, mild conditions (e.g., low temperatures) are critical during benzylation .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazepines.

Scientific Research Applications

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential interactions with various biological targets, including neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for potential modifications to enhance its therapeutic profile or reduce side effects.

Biological Activity

5-Acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 218.252 g/mol

- CAS Number : 73416-89-4

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. The specific mechanisms for this compound include:

- GABA Receptor Modulation : This compound acts as an allosteric modulator at GABA receptors, enhancing the inhibitory effects of GABA neurotransmission.

- Neuroprotective Effects : Studies suggest that benzodiazepine derivatives may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate anticonvulsant properties. In animal models of epilepsy, these compounds have shown efficacy in reducing seizure frequency and severity.

Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic effects. Experimental studies have demonstrated that this compound can significantly reduce anxiety-like behaviors in rodent models when administered in appropriate doses.

Sedative Properties

The sedative effects of benzodiazepines are well-documented. This compound has been shown to induce sedation in preclinical studies, indicating its potential use in treating sleep disorders.

Case Studies

A notable study explored the efficacy of various benzodiazepine derivatives in treating anxiety and seizure disorders. The findings suggested that modifications in the chemical structure could enhance therapeutic effects while minimizing side effects such as sedation and dependency.

| Study | Findings |

|---|---|

| Study on Anticonvulsant Activity | Demonstrated significant reduction in seizure frequency in rodent models using related benzodiazepine compounds. |

| Anxiolytic Effects Study | Showed marked improvement in anxiety-like behaviors with administration of 5-acetyl derivatives. |

Pharmacological Profiles

The pharmacological profile of this compound reveals its potential as a multi-target drug:

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticonvulsant | GABA receptor modulation | Treatment of epilepsy |

| Anxiolytic | Enhances GABAergic transmission | Management of anxiety disorders |

| Sedative | CNS depressant effects | Treatment of insomnia |

Q & A

Q. 1.1. What are the key synthetic routes for 5-acetyl-1-benzyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one?

The synthesis typically involves multi-step procedures starting from a benzodiazepine core. A common method includes:

- Acylation : Reacting the benzodiazepine precursor with acetylating agents (e.g., acetyl chloride) under basic conditions (e.g., triethylamine) to introduce the acetyl group .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions. For example, benzyl chloride or bromide can be used in the presence of a base .

- Methylation : Methyl groups are added using methyl iodide or dimethyl sulfate, often under controlled pH to avoid over-alkylation .

Critical Step : Purification via column chromatography or recrystallization to isolate the target compound, as side reactions (e.g., over-acylation) are common .

Q. 1.2. How is the compound structurally characterized?

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) are used to determine bond lengths, angles, and stereochemistry. For example, β angles near 105° indicate non-planar ring conformations .

- NMR Spectroscopy : and NMR identify substituents (e.g., acetyl protons at δ ~2.1 ppm and benzyl aromatic protons at δ ~7.3 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 252.69 for a related chloroacetyl derivative) .

Advanced Research Questions

Q. 2.1. How can enantiomeric purity be optimized during synthesis?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol (90:10) to separate enantiomers. Relative retention times (RRT) of 0.5–2.1 are typical for benzodiazepine derivatives .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (4S)-configured precursors) to direct stereochemistry during ring closure .

Validation : Compare optical rotation values with literature data (e.g., [α] = -15° for (4S)-enantiomers) .

Q. 2.2. What strategies are used to study structure-activity relationships (SAR) for neuropharmacological effects?

- Substituent Modification : Replace the acetyl group with bulkier or electron-withdrawing groups (e.g., chloroacetyl) to assess binding affinity to GABA receptors .

- In Silico Docking : Use software like AutoDock Vina to model interactions with the GABA α1 subunit. Key residues (e.g., His102) form hydrogen bonds with the benzodiazepine core .

Experimental Validation : Conduct radioligand displacement assays (e.g., -flunitrazepam binding) to measure IC values .

Q. 2.3. How are metabolic pathways and toxicity profiles evaluated?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Major Phase I metabolites include hydroxylated derivatives at the 4-methyl position .

- Cytotoxicity Screening : Use MTT assays on HepG2 cells. IC values >100 μM suggest low acute toxicity for most benzodiazepine derivatives .

Q. 2.4. What advanced techniques resolve contradictions in receptor binding data?

- Functional Selectivity Assays : Compare compound effects on GABA subtypes (e.g., α1β2γ2 vs. α5β3γ2) using patch-clamp electrophysiology. Subtype-specific efficacy explains discrepancies in sedation vs. anxiolysis .

- Allosteric Modulation Studies : Measure potentiation of GABA-induced currents (EC) in transfected HEK293 cells to distinguish between full and partial agonists .

Methodological Considerations

Q. 3.1. How to design experiments for long-term stability studies?

- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via HPLC. Common degradants include hydrolyzed acetyl groups (forming free amines) .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-oxidation products (e.g., N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.